molecular formula C16H15Cl2NO2 B5759168 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide

3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide

Cat. No. B5759168
M. Wt: 324.2 g/mol
InChI Key: NLJVFJIIRNSTKI-UHFFFAOYSA-N
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Description

3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide, also known as CEC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. CEC is a member of the benzamide family, which is a class of organic compounds that are widely used in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide has been shown to have several biochemical and physiological effects, including the induction of oxidative stress, inhibition of cell proliferation, and modulation of gene expression. 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide has also been shown to alter the levels of various signaling molecules, such as p53, Bcl-2, and caspases, which are involved in the regulation of cell death and survival.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide in lab experiments is its high potency and specificity towards its target enzymes and pathways. 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide has also been shown to have low toxicity towards normal cells, making it a promising candidate for therapeutic applications. However, one of the limitations of using 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide is its low solubility in water, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions that can be explored in the field of 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide research. One of the potential areas of research is the development of novel 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide with other chemotherapeutic agents. Moreover, the potential use of 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide as a diagnostic tool for cancer and other diseases can also be explored in future studies.
Conclusion:
In conclusion, 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide is a promising chemical compound with potential therapeutic applications in various diseases. The unique properties of 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide make it an attractive candidate for further research and development. The understanding of the mechanism of action and biochemical and physiological effects of 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide can provide insights into its potential therapeutic applications and pave the way for the development of novel drugs.

Synthesis Methods

The synthesis of 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide involves the reaction of 3-chloro-4-ethoxybenzoic acid with 5-chloro-2-methylaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide.

Scientific Research Applications

3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have reported the anticancer properties of 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide, which can induce apoptosis and inhibit the growth of cancer cells. 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-3-21-15-7-5-11(8-13(15)18)16(20)19-14-9-12(17)6-4-10(14)2/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJVFJIIRNSTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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